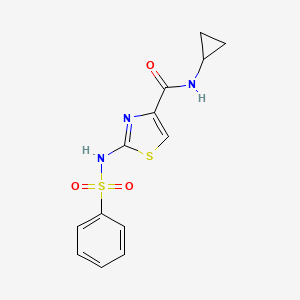

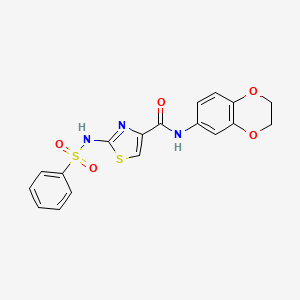

2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide” is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . They work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves the creation of a thiazol-4-one scaffold . A compound known as 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via an intramolecular cyclization rearrangement reaction .Molecular Structure Analysis

The molecular structure of these compounds was characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Chemical Reactions Analysis

The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit . The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The density functional theory (DFT) analysis was used to evaluate compound chemical reactivity .Aplicaciones Científicas De Investigación

NLRP3 Inflammasome Inhibitors

This compound has been found to be effective as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . Inhibition of NLRP3 inflammasome activation would be an effective therapeutic strategy for neuroinflammatory diseases .

Neurodegenerative Diseases

The compound’s inhibitory effect on the NLRP3 inflammasome makes it potentially useful in the treatment of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia . These diseases are often associated with microglia-mediated neuroinflammation .

Anti-inflammatory Drugs

The compound’s structure is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), which are commonly used worldwide . This suggests that it may have potential as a new class of anti-inflammatory drugs .

Cytotoxic Properties

The compound has been evaluated for its cytotoxic properties . This suggests that it could potentially be used in the treatment of cancer .

Antimicrobial Activity

Thiazole derivatives, such as the compound , have been found to have antimicrobial activity . This suggests that it could potentially be used in the treatment of bacterial infections .

Antifungal Activity

Thiazole derivatives have also been found to have antifungal activity . This suggests that the compound could potentially be used in the treatment of fungal infections .

Mecanismo De Acción

Target of Action

The primary target of N-cyclopropyl-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as 2-benzenesulfonamido-N-cyclopropyl-1,3-thiazole-4-carboxamide, is the Stimulator of Interferon Genes (STING) . STING plays critical roles in the cytoplasmic DNA-sensing pathway and in the induction of inflammatory response .

Mode of Action

This compound interacts with its target, STING, by inhibiting its signaling, which results in the suppression of immune-inflammatory cytokine levels in both human and murine cells . This interaction leads to a significant decrease in the inflammatory response, which is often implicated in numerous inflammatory and autoimmune diseases .

Result of Action

The compound’s action results in the significant inhibition of STING signaling, leading to the suppression of immune-inflammatory cytokine levels . This action effectively ameliorates immune-inflammatory cytokines upregulation, exhibiting enhanced efficacy in suppressing interferon-stimulated gene 15 (ISG15), a critical positive feedback regulator of STING .

Direcciones Futuras

The future directions of research on these compounds could involve further exploration of their anticancer and antimicrobial properties. Additionally, more research could be done to improve the selectivity of these compounds towards COX-2, as this could potentially enhance their therapeutic effects .

Propiedades

IUPAC Name |

2-(benzenesulfonamido)-N-cyclopropyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S2/c17-12(14-9-6-7-9)11-8-20-13(15-11)16-21(18,19)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKNEOGVDULAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(phenylsulfonamido)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531171.png)

![2-benzenesulfonamido-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531179.png)

![10-methyl-3-(4-methylphenyl)-2-(thiophen-2-yl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B6531196.png)

![2-benzenesulfonamido-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531231.png)

![4-methoxy-N-[4-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531248.png)

![4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531256.png)